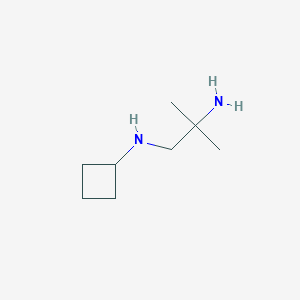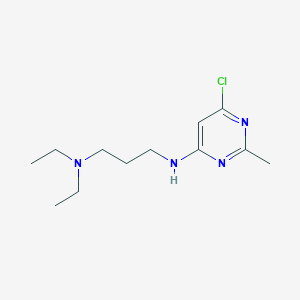
1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, commonly referred to as BCT, is a heterocyclic compound with an aromatic ring system. It is used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as an intermediate for the manufacture of pharmaceuticals and other compounds. BCT is a relatively new compound, having only been synthesized in the late 1990s. It has become increasingly popular in recent years due to its versatility and wide range of applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
1,2,3-Triazole derivatives, including those related to 1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, are recognized for their wide range of biological activities, such as anti-inflammatory, antiviral, antitumor, and immunostimulating effects. The synthesis of new derivatives aims to explore these biological activities further and potentially develop new medications. For example, Safonov and Nevmyvaka (2020) synthesized novel derivatives and characterized them using various analytical methods, highlighting the chemical diversity and potential of 1,2,4-triazoles in pharmaceutical development (Safonov & Nevmyvaka, 2020).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of 1,2,3-triazole derivatives are well-documented, with numerous studies focusing on the design and synthesis of compounds that could serve as potent antimicrobial agents. Zhao et al. (2012) designed and synthesized fifteen 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles, demonstrating potent antimicrobial activities against various strains, offering valuable insights for novel antimicrobial research (Zhao et al., 2012).
Corrosion Inhibition
1,2,3-Triazole derivatives have also been explored as corrosion inhibitors, which is crucial for protecting metals in acidic environments. Hrimla et al. (2021) synthesized a 1,2,3-triazole derivative that exhibited high corrosion inhibition efficiency on mild steel in hydrochloric acid, demonstrating the application of these compounds in industrial corrosion protection (Hrimla et al., 2021).
Molecular Modeling and Drug Design
The structural flexibility and diversity of 1,2,3-triazole derivatives make them excellent candidates for drug design and molecular modeling studies. The ability to modify their structure allows for the exploration of interactions with biological targets, potentially leading to the development of new therapeutic agents. For instance, El-Reedy and Soliman (2020) performed a molecular modeling study on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, assessing their antibacterial, antifungal, and anti-inflammatory activities, showcasing the versatility of triazole derivatives in medicinal chemistry (El-Reedy & Soliman, 2020).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-4-(chloromethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBMQNOVSKGAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

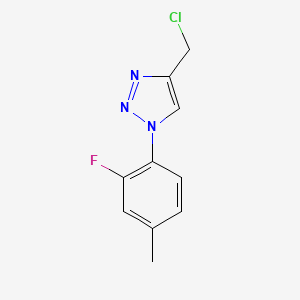
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
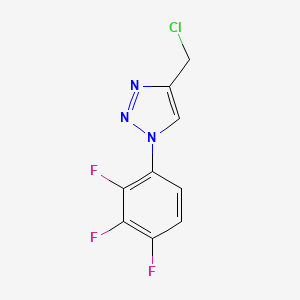
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
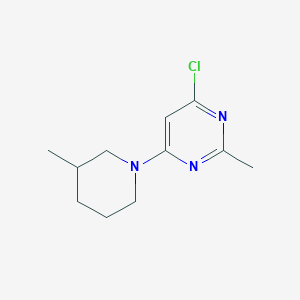
![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
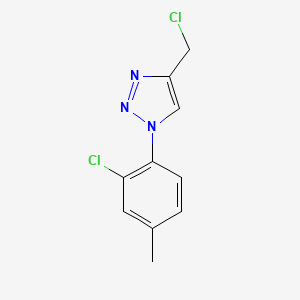
![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)
![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)
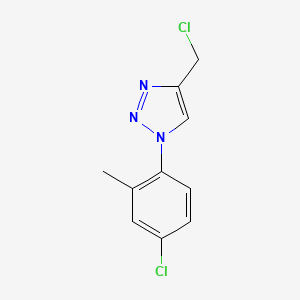
![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)
